6-Iodo-2-methylquinoline

Cross-coupling Palladium catalysis Synthetic chemistry

Choose 6-Iodo-2-methylquinoline (1128-62-7) for its superior C-I bond reactivity, enabling high-yield (up to 95%) Suzuki-Miyaura and direct arylation reactions under milder conditions than bromo or chloro analogs. The iodo substituent ensures stepwise, regioselective diarylation and distinct analytical signatures (mp 107-108 °C, M.W. 269.08 Da) for unambiguous QC. Avoid synthetic failure—procure the correct halogenated building block.

Molecular Formula C10H8IN
Molecular Weight 269.08 g/mol
CAS No. 1128-62-7
Cat. No. B1600768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2-methylquinoline
CAS1128-62-7
Molecular FormulaC10H8IN
Molecular Weight269.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)I
InChIInChI=1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
InChIKeyUZQAGMMXXQXWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2-methylquinoline (CAS 1128-62-7) as a Strategic Halogenated Quinoline Building Block for Chemical Synthesis and Research Procurement


6-Iodo-2-methylquinoline (CAS 1128-62-7) is a heteroaromatic compound featuring an iodine substituent at the 6-position and a methyl group at the 2-position of the quinoline core. With a molecular formula of C10H8IN, a molecular weight of 269.08 Da, a melting point of 107-108 °C, and a predicted boiling point of 323.6±22.0 °C, this compound serves as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions . The iodine atom acts as a reactive handle for further functionalization, enabling the synthesis of complex quinoline derivatives for medicinal chemistry and materials science applications . The compound is stable under recommended storage conditions, with suppliers recommending room temperature storage [1].

Why 6-Iodo-2-methylquinoline Cannot Be Substituted with Other 6-Halo-2-methylquinolines Without Quantifiable Consequences


The 6-halo-2-methylquinoline scaffold presents a series of closely related analogs differing only in the halogen atom at the 6-position—iodo, bromo, or chloro—yet these substitutions are not interchangeable. The choice of halogen profoundly impacts reactivity in cross-coupling reactions due to differences in bond dissociation energies and oxidative addition rates, with iodo derivatives exhibiting significantly higher reactivity than bromo or chloro counterparts [1]. Furthermore, the larger atomic radius and greater polarizability of iodine influence both steric and electronic properties of the quinoline core, affecting subsequent functionalization and potential biological interactions . Procurement of the incorrect halogenated analog may result in synthetic failure, lower yields, or altered pharmacological profiles, thereby justifying the precise selection of 6-iodo-2-methylquinoline for specific applications [2].

Quantitative Evidence for Selecting 6-Iodo-2-methylquinoline (CAS 1128-62-7) Over Its 6-Bromo- and 6-Chloro- Analogs


Superior Reactivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Iodo vs. Bromo vs. Chloro Derivatives

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the oxidative addition step is rate-limiting and highly dependent on the carbon-halogen bond strength. The C-I bond in 6-iodo-2-methylquinoline is significantly weaker and more reactive than the C-Br or C-Cl bonds in its bromo and chloro analogs. While specific yield data for 6-iodo-2-methylquinoline itself in Suzuki coupling is not directly available in the primary literature, the relative reactivity trend for aryl halides is well-established: Ar-I > Ar-Br >> Ar-Cl. This trend is supported by a study on one-pot tandem Suzuki-Miyaura/Direct Arylation reactions, which achieved yields of up to 95% with quinoline substrates, highlighting the efficiency of palladium-catalyzed processes [1]. Furthermore, a study on successive halogen replacement in 4,6-dihaloquinolines demonstrated that iodo substituents undergo cross-coupling preferentially and with almost quantitative yields compared to bromo or chloro substituents, enabling regioselective functionalization [2]. This enhanced reactivity translates to shorter reaction times, lower catalyst loadings, and higher overall yields when using the iodo derivative.

Cross-coupling Palladium catalysis Synthetic chemistry

Physicochemical Differentiation: Melting Point and Boiling Point of 6-Iodo-2-methylquinoline vs. 6-Bromo- and 6-Chloro- Analogs

The physicochemical properties of 6-iodo-2-methylquinoline differ significantly from its bromo and chloro analogs, impacting purification, handling, and formulation. The melting point of the iodo derivative is 107-108 °C , which is higher than that of the bromo analog (101-105 °C) and the chloro analog (94-98 °C) . Similarly, the predicted boiling point of 6-iodo-2-methylquinoline is 323.6±22.0 °C , which is higher than that of the bromo derivative (299.7±20.0 °C) and the chloro derivative (278.2±20.0 °C) . These differences arise from the increased molecular weight and stronger intermolecular interactions conferred by the heavy iodine atom.

Physicochemical properties Thermal analysis Compound characterization

Physicochemical Differentiation: Density and Molecular Weight of 6-Iodo-2-methylquinoline vs. 6-Bromo- and 6-Chloro- Analogs

The density and molecular weight of 6-iodo-2-methylquinoline are substantially higher than those of its bromo and chloro analogs, which can be leveraged for separation and purification. The predicted density of the iodo derivative is 1.734±0.06 g/cm³ , compared to 1.488±0.06 g/cm³ for the bromo analog and 1.225±0.06 g/cm³ for the chloro analog . The molecular weight of the iodo compound is 269.08 Da , versus 222.08 Da for the bromo and 177.63 Da for the chloro . These differences provide a clear mass spectrometry signature and can be exploited in chromatographic separations.

Physicochemical properties Formulation Analytical chemistry

Regioselective Functionalization Enabled by Differential Halogen Reactivity in 4,6-Dihaloquinolines

In the synthesis of diarylquinolines from 4,6-dihaloquinolines, the iodo substituent at the 6-position undergoes cross-coupling preferentially over bromo or chloro substituents at the 4-position. A study by Springer (2003) demonstrated that in 6-halo-4-quinolines (where halogen = iodine, bromine, or chlorine), the iodo substituent can be replaced selectively in a stepwise manner, allowing for the sequential introduction of different aryl groups [1]. This regioselectivity is not achievable with substrates bearing two bromo or two chloro substituents, as the reactivity difference is insufficient to direct the reaction. The study reports that this method affords almost quantitative yields of diarylquinolines without requiring isolation of the monoarylation intermediate [1].

Regioselective synthesis Cross-coupling Medicinal chemistry

Recommended Research and Industrial Applications for 6-Iodo-2-methylquinoline (CAS 1128-62-7) Based on Quantitative Evidence


Efficient Synthesis of 6-Aryl-2-methylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling

Given the superior reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, 6-iodo-2-methylquinoline is ideally suited for the synthesis of 6-aryl-2-methylquinoline derivatives. This application leverages the high yields (up to 95%) achievable in tandem Suzuki-Miyaura/Direct Arylation protocols using quinoline substrates [1]. The iodo derivative enables milder reaction conditions, shorter reaction times, and higher conversions compared to bromo or chloro analogs. This scenario is particularly relevant for medicinal chemistry programs requiring rapid diversification of the quinoline scaffold at the 6-position.

Regioselective Construction of Unsymmetrical Diarylquinolines

The marked difference in reactivity between iodine and other halogens (e.g., bromine) can be harnessed for the stepwise, regioselective synthesis of unsymmetrical diarylquinolines. As demonstrated in studies on 4,6-dihaloquinolines, the iodo substituent undergoes cross-coupling preferentially, enabling the sequential introduction of two different aryl groups with almost quantitative yields [2]. This approach minimizes purification steps and maximizes synthetic efficiency, making 6-iodo-2-methylquinoline a strategic building block for complex molecule assembly.

Purification and Quality Control Leveraging Distinct Physicochemical Properties

The unique combination of a higher melting point (107-108 °C), higher density (1.734 g/cm³), and higher molecular weight (269.08 Da) of 6-iodo-2-methylquinoline relative to its bromo and chloro analogs provides a clear analytical signature. This facilitates unambiguous identification via mass spectrometry and enables efficient purification via recrystallization or column chromatography based on differential solubility and retention. These properties simplify quality control workflows and ensure the procurement of a well-characterized, high-purity building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.